Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as MTNC, is a chemical compound that belongs to the class of naphthalene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Pharmaceutical Synthesis
Compounds similar to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are used in the synthesis of various pharmaceuticals. For example, chalcone analogues have been shown to act as potent inhibitors of monoamine oxidase enzymes, which are targets for antidepressant drugs .
Antioxidant Properties
Some derivatives containing 6-methoxy-3,4-dihydronaphthalenone have potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and are used in supplements and preservatives .
Cancer Research
The structure of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate could be relevant in the design of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint axis. These inhibitors are emerging as potential alternative therapeutic modalities for cancer treatment .
Antimicrobial Activity
Similar compounds have been synthesized and evaluated for their antimicrobial activity. The presence of the methoxy group and the tetrahydronaphthalene moiety could contribute to this activity .
Organic Synthesis
The compound may be used as an intermediate in organic synthesis processes. For instance, it could be involved in transformations of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .
Heterocyclic Chemistry
Related quinolone derivatives have been used in the synthesis of various heterocycles with unique biological activities. This suggests that Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate could also play a role in the synthesis of biologically active heterocycles .
properties
IUPAC Name |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVETGTLVYZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C(=O)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516678 | |
Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
65844-56-6 | |
Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.